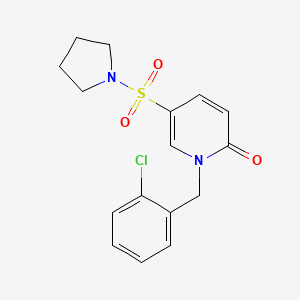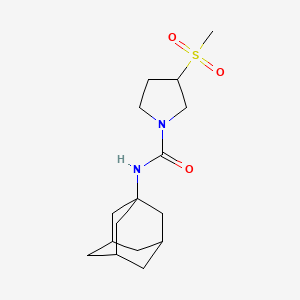
N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is an intriguing chemical compound with a complex structure. The combination of its adamantane skeleton and pyrrolidine moiety grants it unique chemical properties, making it a subject of extensive scientific research. This compound finds applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves multi-step synthetic routes. The synthesis starts with the functionalization of adamantane and proceeds through several intermediate steps to introduce the pyrrolidine and carboxamide groups. Reaction conditions vary depending on the desired yield and purity but often involve specific catalysts and temperature control.
Industrial Production Methods: In industrial settings, the synthesis of this compound requires large-scale reactors and precise control over reaction parameters. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability. The use of green chemistry principles, including solvent recycling and waste minimization, is also crucial in industrial production.
化学反应分析
Types of Reactions: N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or tailor it for specific applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include strong oxidizing and reducing agents, as well as various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.
Major Products: The products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation and reduction reactions often lead to changes in the functional groups, while substitution reactions can introduce new substituents, altering the compound's properties and applications.
科学研究应用
N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on various biological pathways and processes. In medicine, it shows promise as a lead compound for developing new therapeutic agents. Additionally, its unique chemical structure makes it valuable in industrial applications, such as materials science and catalysis.
作用机制
The mechanism by which N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound's structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
When comparing N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide with similar compounds, its uniqueness becomes evident. Compounds with similar adamantane and pyrrolidine structures exist, but the combination with the methylsulfonyl group sets it apart. This combination results in distinct chemical properties and biological activities. Similar compounds include N-((1R,3s)-adamantan-1-yl)pyrrolidine-1-carboxamide and N-(adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine, each with their own set of characteristics and applications.
This compound is a compound of significant scientific interest due to its unique structure and properties. Its diverse applications in research and industry make it a valuable subject for ongoing study and development.
属性
IUPAC Name |
N-(1-adamantyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-22(20,21)14-2-3-18(10-14)15(19)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,2-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTKAWMHBYSHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2987362.png)
![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)
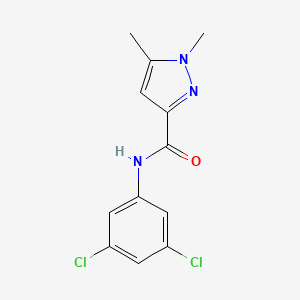
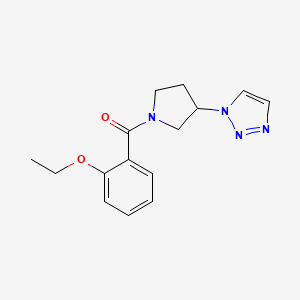
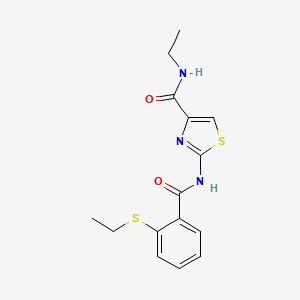
![8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2987371.png)
![2-(3-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-4-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2987373.png)
![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)
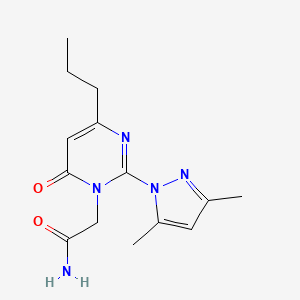
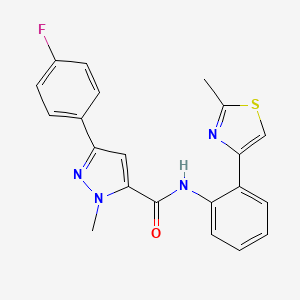
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)
